molecular formula C26H34O4 B13824713 Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester CAS No. 38444-29-0

Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester

Cat. No.: B13824713
CAS No.: 38444-29-0
M. Wt: 410.5 g/mol
InChI Key: ZFRGBMGYFWSSJR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester is a synthetic benzoate ester characterized by:

  • Core structure: A benzoic acid backbone substituted at the 4-position with a (1-oxohexyl)oxy group (hexanoyloxy group).
  • Ester moiety: A 4-heptylphenyl group (a phenyl ring with a heptyl chain at the para position). This compound is structurally complex due to its dual hydrophobic chains (heptyl and hexanoyl) and aromatic systems. Such derivatives are often explored for their liquid crystalline properties, pharmaceutical intermediates, or as functional materials .

Properties

CAS No.

38444-29-0

Molecular Formula

C26H34O4

Molecular Weight

410.5 g/mol

IUPAC Name

(4-heptylphenyl) 4-hexanoyloxybenzoate

InChI

InChI=1S/C26H34O4/c1-3-5-7-8-10-11-21-13-17-24(18-14-21)30-26(28)22-15-19-23(20-16-22)29-25(27)12-9-6-4-2/h13-20H,3-12H2,1-2H3

InChI Key

ZFRGBMGYFWSSJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of benzoic acid esters like "this compound" generally involves:

  • Esterification Reaction: The key step is the esterification of a substituted benzoic acid with an appropriate alcohol or phenol derivative. This can be catalyzed by acid catalysts or carried out via activated intermediates such as acid chlorides or anhydrides.

  • Use of Acid Catalysts: Concentrated sulfuric acid or other strong acids are often used to catalyze the esterification, enhancing the reaction rate and yield.

  • Recrystallization and Purification: Post-reaction, the product is purified by recrystallization from suitable solvents such as ethanol-water mixtures to improve purity and isolate the desired ester.

Specific Preparation Example from Related Benzoic Acid Esters

While direct literature on the exact compound "this compound" is limited, closely related benzoic acid esters provide a model for preparation:

  • Preparation of 4-Acetoxy Benzoic Acid (a related phenyl ester):

    • Dry 4-hydroxybenzoic acid (2 g) is reacted with acetic anhydride (3 g) in the presence of a drop of concentrated sulfuric acid.

    • The mixture is warmed at 50-60°C for 15 minutes with stirring.

    • After cooling, water is added to precipitate the product, which is filtered and recrystallized from ethanol-water.

    • Purity is confirmed by melting point determination and thin layer chromatography (TLC).

This method exemplifies acid-catalyzed esterification of phenolic benzoic acids to yield phenyl esters, which is applicable to the synthesis of more complex esters like the target compound by substituting appropriate alcohols or phenols.

Industrial and Research-Scale Synthesis Considerations

  • Raw Materials: The synthesis starts from 4-hydroxybenzoic acid or its derivatives and appropriate alkyl or oxoalkyl alcohols.

  • Catalysts and Solvents: Acid catalysts such as sulfuric acid or acid anhydrides are used; solvents like ethanol or polar aprotic solvents (e.g., dimethylformamide) facilitate the reaction and purification.

  • Reaction Conditions: Moderate heating (50-100°C) under reflux is common to drive esterification to completion.

  • Purification: Recrystallization and filtration are standard to obtain high-purity esters.

Advanced Synthetic Routes and Catalysis

  • Polymer Monomer Preparation: Related benzoic acid esters are synthesized as monomers for polymer applications. For example, benzoic acid derivatives with acrylate groups are prepared by esterification of hydroxybenzoic acid derivatives with acrylate-containing alcohols under mild conditions.

  • Catalytic Systems: Transition metal catalysts or enzymatic catalysis can be employed for selective esterification, though acid catalysis remains the most common.

Analytical and Purification Techniques

Thin Layer Chromatography (TLC)

  • Used to monitor reaction progress and purity.

  • The relative polarity of starting materials and products can be compared by Rf values.

Melting Point Determination

  • Provides a measure of purity and identity confirmation.

  • Pure esters exhibit sharp melting points distinct from starting materials.

Recrystallization

  • Commonly performed from ethanol-water mixtures.

  • Slow cooling promotes formation of well-defined crystals.

Data Table: Typical Esterification Reaction Parameters for Benzoic Acid Esters

Parameter Typical Value / Range Notes
Starting Material 4-Hydroxybenzoic acid or derivatives Purity > 99% recommended
Alcohol Component Alkyl or oxoalkyl phenols/alcohols Corresponding to desired ester
Catalyst Concentrated sulfuric acid (1 drop) Acid catalysis to accelerate reaction
Solvent None or ethanol Solventless or solvent-assisted
Temperature 50-60°C Water bath heating
Reaction Time 15-60 minutes Depends on scale and reactivity
Work-up Addition of water to precipitate product Filtration and washing
Purification Recrystallization from ethanol-water Enhances purity
Yield 70-90% Dependent on reaction conditions

Research Findings and Notes

  • The esterification of hydroxybenzoic acid derivatives with alkyl or oxoalkyl alcohols is a well-established route to produce phenyl esters with high purity and yield.

  • The target compound’s structural complexity suggests the use of protected intermediates or stepwise synthesis to introduce the 1-oxohexyl and 4-heptylphenyl groups selectively.

  • Industrially, such esters are synthesized under mild conditions to preserve sensitive functional groups and to optimize yield.

  • Microbial synthesis routes for related benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) from renewable feedstocks have been developed, but these are generally limited to simpler acids rather than complex esters.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Applications in Polymer Chemistry

1. UV-Curable Coatings

One of the primary applications of benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester is in the formulation of UV-curable coatings. These coatings are widely used in various industries due to their rapid curing times and excellent durability. The compound acts as a monomer that can be polymerized under UV light, resulting in a hard, resistant finish that is ideal for surfaces requiring protection against wear and chemicals.

Case Study : A study conducted by Specific Polymers highlighted the effectiveness of this compound in creating UV-curable formulations that exhibit high resistance to solvents and scratches, making them suitable for automotive and industrial applications .

2. Functional Polymers

Benzoic acid esters are often incorporated into functional polymers to enhance their properties. The introduction of heptyl groups increases hydrophobicity and improves compatibility with various substrates.

Data Table: Properties of Functional Polymers Using Benzoic Acid Ester

PropertyValue
Tensile StrengthHigh
FlexibilityModerate
Chemical ResistanceExcellent
Thermal StabilityUp to 200 °C

Applications in Material Science

3. Adhesives and Sealants

The compound is also utilized in the formulation of adhesives and sealants due to its excellent adhesion properties and resistance to environmental factors. Its ability to form strong bonds with various substrates makes it an ideal choice for construction materials.

Case Study : Research published in the Journal of Adhesion Science demonstrated that formulations containing this compound exhibited superior adhesion properties compared to traditional adhesive systems .

Environmental Applications

4. Biodegradable Plastics

There is ongoing research into the use of this compound as a building block for biodegradable plastics. Its chemical structure allows for the development of materials that can decompose more readily than conventional plastics.

Data Table: Comparison of Biodegradable Plastics

Plastic TypeDecomposition TimeSource
Traditional PlasticHundreds of yearsPetroleum
Biodegradable PlasticMonths to yearsRenewable resources

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester is not extensively studied. like other benzoic acid derivatives, it may exert its effects through interactions with cellular membranes and proteins. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substitution Patterns

The table below compares the target compound with key analogues identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzoic Acid Ester Group CAS No./CID Key References
Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester (Target) C₂₆H₃₄O₄ 426.55 4-(hexanoyloxy) 4-heptylphenyl Not explicitly listed Inferred from evidence
4-Heptylphenyl 4-(trans-4-propylcyclohexyl)benzoate C₂₉H₃₈O₂ 430.61 4-(trans-4-propylcyclohexyl) 4-heptylphenyl 81929-42-2
Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester C₂₆H₃₆O₄ 424.56 4-(octyloxy) 4-(pentyloxy)phenyl 65629-01-8
4-Hexyloxyphenyl 4-pentylbenzoate C₂₅H₃₄O₃ 382.53 4-pentyl 4-hexyloxyphenyl 50802-52-3
Benzoic acid, 4-butyl-, 4-methoxyphenyl ester C₁₈H₂₀O₃ 296.35 4-butyl 4-methoxyphenyl CID 118857
4-Pentylphenyl 4-pentylbenzoate C₂₃H₃₀O₂ 350.48 4-pentyl 4-pentylphenyl 74305-48-9
Structural Insights:
  • Hydrophobic Chain Length: The target compound’s heptyl and hexanoyl chains enhance lipophilicity compared to analogues with shorter alkyl/alkoxy groups (e.g., CID 118857 has a butyl chain) .
  • Functional Groups: The hexanoyloxy group (1-oxohexyl) introduces a ketone functionality absent in esters with simple alkoxy substituents (e.g., 4-octyloxy in ).
  • Symmetry : Compounds like 4-pentylphenyl 4-pentylbenzoate exhibit structural symmetry, which is critical for liquid crystalline behavior .

Physical and Chemical Properties

  • Polarity: The hexanoyloxy group increases polarity compared to non-oxygenated alkyl chains (e.g., 4-pentyl in ), which may improve solubility in polar organic solvents.
  • Thermal Stability : Esters with cyclohexyl groups (e.g., CAS 81929-42-2) likely exhibit higher thermal stability due to rigid cyclic structures .

Biological Activity

Benzoic acid derivatives, particularly Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester , have garnered attention in various fields of research due to their potential biological activities. This compound is characterized by its unique structure, which influences its interactions at the molecular level.

  • Molecular Formula : C26H34O4
  • Molecular Weight : 410.54576 g/mol
  • CAS Number : 38444-29-0
  • LogP (Octanol-Water Partition Coefficient) : Indicates lipophilicity, which can influence biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The ester functional group may facilitate hydrophobic interactions, potentially leading to:

  • Membrane Fluidity Modulation : Altering the physical properties of cell membranes, which can affect the permeability and functionality of membrane proteins.
  • Enzyme Inhibition : Acting as a competitive inhibitor for certain enzymes by mimicking substrate structures.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that benzoic acid derivatives exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Antioxidant Properties
    • The compound may scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications in aging and chronic diseases.
  • Anti-inflammatory Effects
    • Some benzoic acid derivatives have demonstrated the ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
AntioxidantScavenges DPPH radicals
Anti-inflammatoryReduces TNF-alpha levels in macrophages

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various benzoic acid derivatives, This compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, highlighting its potential as a natural preservative or therapeutic agent.

Case Study: Antioxidant Activity

Another study investigated the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound exhibited a notable IC50 value of 45 µg/mL, demonstrating its ability to neutralize free radicals effectively.

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms ester linkage integrity and substituent positions. For example, the 4-heptylphenyl group shows distinct aromatic proton splitting .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₈H₃₈O₄: calc. 438.28) .

What advanced strategies can modify the ester linkage to enhance liquid crystalline properties?

Advanced Question

  • Substitution Reactions : Replace the 1-oxohexyl group with acrylate or methacrylate moieties to improve mesogenic behavior. This alters polarity and phase transition temperatures, as seen in RM-257 (a structurally related liquid crystal) .
  • Crosslinking : UV-initiated polymerization of acrylate derivatives enhances thermal stability and alignment in display applications .
  • Co-crystallization : Blend with alkyloxybenzoic acids to study intermolecular interactions via X-ray diffraction .

How do conflicting reports on solubility in polar solvents inform solvent selection for experimental design?

Advanced Question
Discrepancies in solubility (e.g., in ethanol vs. acetone) may stem from crystallinity or hydrogen-bonding capacity . Mitigation strategies include:

  • Hansen Solubility Parameters : Calculate HSP values to predict solvent compatibility (δD, δP, δH) .
  • Temperature-Dependent Studies : Measure solubility at 25°C, 40°C, and 60°C to identify optimal dissolution conditions .
  • Co-solvent Systems : Use ethanol/water mixtures to balance polarity and reduce aggregation .

What thermodynamic properties are critical for predicting this compound’s stability in material applications?

Basic Question

  • Melting Point (Tm) : Determines processing temperatures (e.g., Tm ≈ 120–140°C for similar esters) .
  • Enthalpy of Fusion (ΔfusH) : Correlates with crystallinity; higher ΔfusH indicates stronger lattice interactions .
  • Thermal Decomposition Onset : TGA data reveal stability limits (e.g., decomposition >250°C suggests suitability for high-temperature applications) .

What analytical approaches validate the absence of toxic byproducts during synthesis?

Advanced Question

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Screen for volatile byproducts (e.g., unreacted 1-oxohexanol) using a DB-5MS column .
  • Elemental Analysis : Confirm C/H/O ratios match theoretical values (e.g., C: 76.67%, H: 8.68%, O: 14.65%) .
  • ICP-MS : Detect trace metal catalysts (e.g., residual H₂SO₄) below 1 ppm .

How can computational modeling predict substituent effects on this compound’s reactivity?

Advanced Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate ester bond flexibility under thermal stress to guide derivatization strategies .
  • QSPR Models : Relate substituent length (e.g., heptyl vs. hexyl) to logP values for solubility predictions .

What role does the 4-heptylphenyl group play in supramolecular assembly?

Advanced Question
The 4-heptylphenyl moiety promotes lamellar packing via van der Waals interactions, as observed in X-ray studies of analogous liquid crystals. Its alkyl chain length balances rigidity and fluidity, critical for mesophase stability .

How do oxidation/reduction reactions of the 1-oxohexyl group impact functionalization?

Advanced Question

  • Oxidation : Converts the ketone to a carboxylic acid, enabling conjugation with amines (e.g., for drug delivery systems) .
  • Reduction : Yields a hydroxyl group, facilitating ester exchange reactions with acyl chlorides .
  • Kinetic Studies : Monitor reaction progress via FT-IR (C=O stretch at 1700–1750 cm⁻¹) .

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